N-Deethyldorzolamide hydrochloride N-Deethyldorzolamide hydrochloride This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
N-Deethyl Dorzolamide Hydrochloride is a metabolite of Dorzolamide.
Brand Name: Vulcanchem
CAS No.: 164455-27-0
VCID: VC21348644
InChI: InChI=1S/C8H12N2O4S3.ClH/c1-4-2-6(9)5-3-7(17(10,13)14)15-8(5)16(4,11)12;/h3-4,6H,2,9H2,1H3,(H2,10,13,14);1H/t4-,6-;/m0./s1
SMILES: CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.Cl
Molecular Formula: C8H12N2O4S3·HCl
Molecular Weight: 332.9 g/mol

N-Deethyldorzolamide hydrochloride

CAS No.: 164455-27-0

Cat. No.: VC21348644

Molecular Formula: C8H12N2O4S3·HCl

Molecular Weight: 332.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-Deethyldorzolamide hydrochloride - 164455-27-0

CAS No. 164455-27-0
Molecular Formula C8H12N2O4S3·HCl
Molecular Weight 332.9 g/mol
IUPAC Name (4S,6S)-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride
Standard InChI InChI=1S/C8H12N2O4S3.ClH/c1-4-2-6(9)5-3-7(17(10,13)14)15-8(5)16(4,11)12;/h3-4,6H,2,9H2,1H3,(H2,10,13,14);1H/t4-,6-;/m0./s1
Standard InChI Key VZLLBYYSCGNPPR-DPIOYBAHSA-N
Isomeric SMILES C[C@H]1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.Cl
SMILES CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.Cl
Canonical SMILES CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.Cl

Chemical Identity and Structure

N-Deethyldorzolamide hydrochloride represents a metabolic derivative of dorzolamide, formed through the deethylation process. It is officially recognized by several synonyms in chemical and pharmaceutical contexts:

IdentifierValue
Chemical Name(4S,6S)-4-Amino-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide monohydrochloride
CAS Number164455-27-0
Molecular FormulaC8H13ClN2O4S3
Molecular Weight332.84782 g/mol
Common SynonymsDorzolamide Impurity D, Dorzolamide Related Compound D, N-Desethyl-dorzolamide hydrochloride
FDA UNIIP7DT2GS6VD

The compound results from the metabolic pathway of dorzolamide, where the parent compound undergoes N-deethylation. This structural modification alters the pharmacological properties while maintaining some of the carbonic anhydrase inhibitory activity. Structurally, it differs from dorzolamide hydrochloride by the replacement of the ethylamino group with an amino group, resulting in a modified pharmacological profile.

Physical and Chemical Properties

N-Deethyldorzolamide hydrochloride exhibits distinctive physical and chemical characteristics that influence its handling, storage, and analytical procedures:

PropertyCharacteristic
Physical StateSolid
ColorWhite to Off-White
SolubilitySlightly soluble in methanol
Stability ConcernsHygroscopic
Recommended Storage-20°C freezer, under inert atmosphere

The compound's hygroscopic nature necessitates careful handling and storage protocols to maintain its integrity for analytical and research purposes. These physical properties are crucial considerations for researchers working with this compound in laboratory settings and for quality control in pharmaceutical manufacturing.

Pharmacological Profile

Mechanism of Action

N-Deethyldorzolamide functions as a carbonic anhydrase inhibitor, though with a different inhibition profile compared to its parent compound. The pharmacological activity centers on the following characteristics:

  • It inhibits carbonic anhydrase II (CA-II) less potently than the parent drug dorzolamide

  • It demonstrates inhibitory activity against carbonic anhydrase I (CA-I)

  • The compound accumulates in red blood cells (RBCs) where it binds primarily to CA-I

Comparative Inhibitory Activity

The relative inhibitory potency of N-Deethyldorzolamide compared to dorzolamide demonstrates important pharmacological distinctions:

Enzyme TargetN-DeethyldorzolamideDorzolamide
Carbonic Anhydrase I (CA-I)Primary binding targetSecondary binding target
Carbonic Anhydrase II (CA-II)Less potent inhibitionMore potent inhibition

These differences in enzyme targeting and inhibitory potency illustrate how metabolic transformation modifies the pharmacological profile of the original drug. Such modifications can influence both therapeutic efficacy and potential side effect profiles.

Metabolism and Pharmacokinetics

Formation and Distribution

N-Deethyldorzolamide is produced as a metabolite following the administration of dorzolamide. Key aspects of its metabolism and distribution include:

  • Formation occurs through N-deethylation of dorzolamide

  • The metabolite accumulates in red blood cells similar to the parent compound

  • Plasma concentrations are generally below the assay limit of quantitation (15nM)

  • It exhibits accumulation in RBCs primarily through binding to CA-I

Analytical Significance

Reference Standard Applications

As a reference standard, N-Deethyldorzolamide hydrochloride fulfills several critical functions:

ApplicationPurpose
Identity TestingConfirmation of impurity identity in dorzolamide formulations
Quantitative AnalysisDetermination of impurity levels in drug products
Method ValidationVerification of analytical procedures used in quality control
Stability TestingAssessment of degradation pathways in dorzolamide products

Regulatory Considerations

The regulatory status of N-Deethyldorzolamide hydrochloride is defined primarily by its relationship to dorzolamide:

  • It is recognized in pharmacopoeial standards as Dorzolamide Related Compound D

  • The compound is included in specifications for dorzolamide hydrochloride raw materials and finished products

  • Regulatory authorities require monitoring and control of this compound in pharmaceutical formulations

Regulatory requirements typically specify acceptable limits for this compound in drug substances and products, with these limits established based on safety and quality considerations.

Research Applications

Current and potential research applications for N-Deethyldorzolamide hydrochloride include:

Pharmaceutical Development

  • Structure-activity relationship studies exploring carbonic anhydrase inhibition

  • Development of analytical methods for impurity profiling

  • Formulation studies examining the impact of impurities on product stability

Pharmacological Investigations

  • Studies of differential binding to carbonic anhydrase isoforms

  • Investigations of potential therapeutic applications leveraging its unique enzyme inhibition profile

  • Research on metabolic pathways and pharmacokinetic modeling

In the synthesis of dorzolamide and related compounds, understanding the formation pathways of N-Deethyldorzolamide can provide insights into optimizing synthetic routes and minimizing impurity formation .

Future Research Directions

Several promising research avenues could expand our understanding of N-Deethyldorzolamide hydrochloride:

  • Development of more sensitive analytical methods to better quantify the compound in biological matrices

  • Exploration of potential therapeutic applications based on its unique enzyme inhibition profile

  • Investigation of structure-activity relationships to design novel carbonic anhydrase inhibitors

  • Studies examining the long-term safety implications of exposure to this metabolite during dorzolamide therapy

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